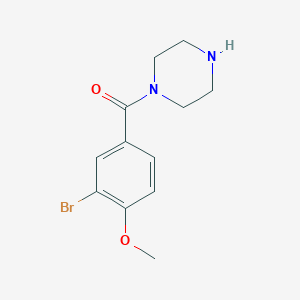

(3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone

Description

(3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone is a piperazine-based methanone derivative featuring a 3-bromo-4-methoxyphenyl group attached to the carbonyl carbon. The bromine atom at the meta position and the methoxy group at the para position on the aromatic ring contribute to its electronic and steric properties, making it a candidate for diverse pharmacological applications. Piperazine derivatives are widely studied for their neuroprotective, antiviral, and anticancer activities due to their ability to modulate receptor interactions and enzyme inhibition .

Properties

IUPAC Name |

(3-bromo-4-methoxyphenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O2/c1-17-11-3-2-9(8-10(11)13)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGKCLFSCWXWRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCNCC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzaldehyde and piperazine.

Reaction Conditions: The aldehyde group of 3-bromo-4-methoxybenzaldehyde is reacted with piperazine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.

Product Isolation: The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

(3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The carbonyl group in the methanone linkage can be reduced to form an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

(3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone has shown promise as a pharmacophore in the development of new therapeutic agents. Its applications in medicinal chemistry include:

- Potential Neurological Drugs : The compound is being studied for its ability to act as a selective D3 dopamine receptor agonist, which may have implications for treating conditions like schizophrenia and Parkinson's disease.

Biological Studies

The compound's interactions with biological targets have been the subject of extensive research:

- Enzyme Interaction : It may inhibit specific enzymes involved in metabolic pathways, which requires further detailed studies to elucidate these interactions fully.

- Antimicrobial and Anticancer Activity : Preliminary studies indicate effectiveness against certain bacterial strains and potential cytotoxic effects against human cancer cell lines such as prostate (DU-145) and breast (MCF-7) cancer cells. IC50 values suggest significant inhibitory effects on cell proliferation .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its distinct pharmacological profile. A comparison with similar compounds reveals insights into how substituents affect biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (4-Methoxyphenyl)(piperazin-1-yl)methanone | Lacks bromine | May exhibit reduced binding affinity |

| (3-Bromo-4-hydroxyphenyl)(piperazin-1-yl)methanone | Hydroxyl group instead of methoxy | Alters reactivity and solubility |

| (3-Bromo-4-methoxyphenyl)(morpholin-4-yl)methanone | Morpholine ring | Changes pharmacokinetic properties |

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Cytotoxicity Assays : Demonstrated promising anticancer activity with low micromolar IC50 values against various cancer cell lines.

- Dopamine Receptor Studies : Showed selectivity for D3 receptors over D2 receptors, indicating potential therapeutic applications in dopamine-related disorders.

- In Vivo Studies : Future research should focus on assessing the therapeutic potential and safety profile through in vivo models to validate findings from in vitro studies .

Industrial Applications

In addition to its research applications, this compound may serve as an intermediate in the synthesis of more complex organic molecules for various industrial applications. This includes its use in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated methoxyphenyl group and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications on the Aryl Group

Substituent Position and Electronic Effects

- (3-Bromo-4-methoxyphenyl)(3,4-dimethoxyphenyl)methanone (Compound 3.26, ): Structure: Retains the 3-bromo-4-methoxyphenyl group but replaces the piperazine with a 3,4-dimethoxyphenyl group. Activity: Exhibits moderate bioactivity (IC₅₀: 28.87 µg/mL for unspecified targets), likely due to enhanced electron-donating effects from the dimethoxy groups .

- (4-Bromo-2,5-dimethoxyphenyl)(phenyl)methanone (Compound 3.25, ): Structure: Differs in bromine and methoxy substitution positions (4-bromo, 2,5-dimethoxy vs. 3-bromo, 4-methoxy). Activity: Higher IC₅₀ values (31.50 µg/mL) suggest that substituent positioning significantly impacts potency, possibly due to steric hindrance or altered electronic profiles .

Halogen Variations

- (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone (): Structure: Incorporates both bromine and chlorine substituents on the aryl ring and a methylated piperazine. Impact: The additional chlorine may enhance lipophilicity and binding affinity to hydrophobic pockets in target proteins, while the methyl group on piperazine could alter pharmacokinetics (e.g., metabolic stability) .

Piperazine Modifications

Piperazine Functionalization

- (4-(2,4-Dichlorobenzyl)piperazin-1-yl)(6-fluoroisoquinolin-4-yl)methanone (Compound 1, ): Structure: Features a dichlorobenzyl-substituted piperazine and a fluorinated isoquinoline group. Comparison: The dichlorobenzyl group may improve target selectivity compared to the simpler piperazine in the target compound.

- 1-(4-Chlorophenyl)cyclopropylmethanone derivatives (): Structure: Incorporates a cyclopropyl ring adjacent to the chlorophenyl group. Activity: Derivatives showed anticancer (MDA-MB-435 cell line) and antituberculosis activity, with compound 3c being dual-active. The cyclopropyl group likely enhances rigidity and metabolic stability .

Table 1: Bioactivity Comparison of Selected Methanone Derivatives

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Methyl or halogen substitutions on piperazine (e.g., ) may slow hepatic metabolism compared to unsubstituted piperazine .

Biological Activity

(3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a brominated methoxyphenyl group attached to a piperazine moiety via a methanone linkage. Its chemical formula is , with a molecular weight of approximately 300.15 g/mol. The presence of the bromine and methoxy groups is crucial, as they influence the compound's electronic properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Key Mechanisms:

- Receptor Modulation : The compound has shown potential as a selective D3 dopamine receptor agonist, promoting β-arrestin translocation and G protein activation, which are critical pathways in neurological functions .

- Enzyme Interaction : It may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions fully.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, although further investigation is needed to confirm these findings.

- Anticancer Properties : In vitro studies have indicated potential cytotoxic effects against various human cancer cell lines, including prostate (DU-145) and breast (MCF-7) cancer cells. The compound's IC50 values in these assays suggest significant inhibitory effects on cell proliferation .

- Neurological Effects : As a D3 receptor agonist, it may have implications for treating disorders such as schizophrenia and Parkinson's disease by modulating dopaminergic signaling .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its distinct pharmacological profile. Comparisons with similar compounds reveal insights into how substituents affect biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (4-Methoxyphenyl)(piperazin-1-yl)methanone | Lacks bromine | May exhibit reduced binding affinity |

| (3-Bromo-4-hydroxyphenyl)(piperazin-1-yl)methanone | Hydroxyl group instead of methoxy | Alters reactivity and solubility |

| (3-Bromo-4-methoxyphenyl)(morpholin-4-yl)methanone | Morpholine ring | Changes pharmacokinetic properties |

The presence of the bromine atom significantly enhances the binding affinity to certain targets compared to analogs lacking this substituent.

Case Studies

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Assays : Research demonstrated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating promising anticancer activity .

- Dopamine Receptor Studies : A study highlighted its selectivity for D3 receptors over D2 receptors, showcasing its potential in developing treatments for dopamine-related disorders .

- In Vivo Studies : Future research should focus on in vivo models to assess the therapeutic potential and safety profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.